(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

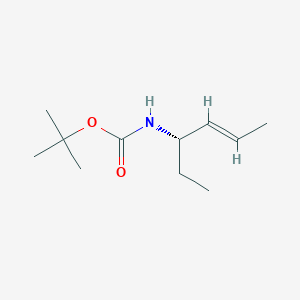

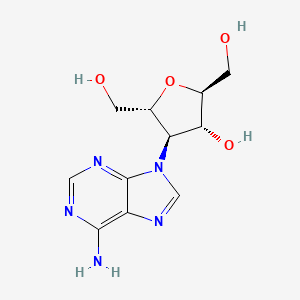

“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .

Molecular Structure Analysis

The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .Aplicaciones Científicas De Investigación

Synthesis of Chiral Pyrrolidines

Scientific Field

Organic Chemistry

Summary of Application

Chiral pyrrolidines are valuable in medicinal chemistry due to their presence in numerous bioactive compounds. The diazo functionality in (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone allows for site-specific insertion into organic frameworks, facilitating the synthesis of chiral pyrrolidines .

Experimental Procedures

The compound is typically reacted with electron-deficient alkenes in the presence of a rhodium(II) catalyst under an inert atmosphere. The reaction proceeds via a metal-carbenoid intermediate, inserting into the alkene to form the pyrrolidine ring.

Results

The outcomes include high yields of chiral pyrrolidines with excellent enantioselectivity. The diazo group serves as a versatile handle that can be transformed into various functional groups post-synthesis.

Peptide Coupling Reactions

Scientific Field

Peptide Chemistry

Summary of Application

Peptide coupling is a fundamental reaction in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group in the compound provides a protective group for the amino functionality during peptide coupling reactions .

Experimental Procedures

The Boc-protected amino acid or peptide is activated with a coupling reagent, such as DCC (Dicyclohexylcarbodiimide), and then reacted with another amino acid or peptide fragment. The reaction typically occurs in a solvent like DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).

Results

The peptide coupling reactions yield dipeptides or longer peptide chains with the Boc group still intact, protecting the amine functionality. Subsequent deprotection steps can be performed under acidic conditions to yield the free amine.

Deprotection of Boc-Amino Acids

Scientific Field

Synthetic Chemistry

Summary of Application

The deprotection of Boc-amino acids is a crucial step in peptide synthesis, allowing for the sequential addition of amino acid units. The compound can be used to generate Boc-protected amino acid derivatives .

Experimental Procedures

Deprotection is typically carried out using strong acids like trifluoroacetic acid (TFA), which cleaves the Boc group without affecting the peptide backbone.

Results

The process results in the removal of the Boc group, yielding free amino acids or peptides that can undergo further synthetic transformations. The reaction is rapid and can be conducted at high temperatures to improve efficiency.

Ionic Liquid Formation

Scientific Field

Green Chemistry

Summary of Application

Ionic liquids are salts in the liquid state at room temperature and are used as environmentally friendly solvents. The compound can be transformed into an ionic liquid by pairing it with a suitable counterion .

Experimental Procedures

The synthesis involves neutralization of the diazo compound with an organic or inorganic acid, forming the corresponding ionic liquid.

Results

The resulting ionic liquids have low volatility and can be used as reaction media for various organic transformations, including peptide synthesis.

Safety and Handling in Research Labs

Scientific Field

Laboratory Safety

Summary of Application

Proper handling and storage of reactive chemicals like (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone are essential for laboratory safety. The compound’s stability and reactivity profile must be understood to ensure safe usage .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)

![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)

![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)